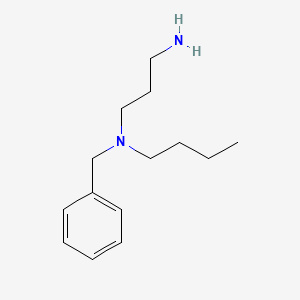

N-Benzyl-N-butylpropane-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-benzyl-N'-butylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-2-3-11-16(12-7-10-15)13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBNEDDSLZOPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCN)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide on N-Benzyl-N-butylpropane-1,3-diamine and Related Compounds

Disclaimer: Publicly available experimental data for the specific compound N-Benzyl-N-butylpropane-1,3-diamine is limited. This guide provides a comprehensive overview of its predicted properties based on structurally similar, well-documented compounds. It also includes established experimental protocols for the synthesis of N-substituted propane-1,3-diamines, intended for a specialist audience in research and drug development.

The name "this compound" can refer to two distinct isomers:

-

N¹-Benzyl-N¹-butylpropane-1,3-diamine: Where both the benzyl and butyl groups are attached to the same nitrogen atom.

-

N¹-Benzyl-N³-butylpropane-1,3-diamine: Where the benzyl and butyl groups are attached to different nitrogen atoms of the propane-1,3-diamine backbone.

Without further specification, this guide will address general characteristics applicable to N-substituted diamines and provide specific data on close analogs.

Physical and Chemical Properties of Structurally Related Diamines

To estimate the properties of this compound, we can analyze the characteristics of its parent and related structures. The addition of a butyl group to N-benzylpropane-1,3-diamine would predictably increase its molecular weight, boiling point, and lipophilicity (logP), while decreasing its water solubility and vapor pressure.

N-Benzylpropane-1,3-diamine

This compound serves as the primary scaffold. It is a colorless to pale yellow liquid that is stable at room temperature but may be moisture-sensitive[1].

| Property | Value | Reference |

| CAS Number | 13910-48-0 | [2] |

| Molecular Formula | C₁₀H₁₆N₂ | [2] |

| Molecular Weight | 164.25 g/mol | [2] |

| Boiling Point | 102 °C at 1 mmHg | [1] |

| Density (Predicted) | 0.979 ± 0.06 g/cm³ | [1] |

| Flash Point | 138.5 °C | [1] |

| pKa (Predicted) | 9.97 ± 0.10 | [1] |

| XLogP3-AA (Predicted) | 0.7 | [2] |

N¹,N³-Dibenzylpropane-1,3-diamine

This symmetrically substituted diamine provides insight into the impact of adding a second large substituent.

| Property | Value | Reference |

| CAS Number | 10239-34-6 | |

| Molecular Formula | C₁₇H₂₂N₂ | |

| Molecular Weight | 254.37 g/mol | [3] |

| Boiling Point | 124 °C at 0.55 Torr | [3] |

| Density (Predicted) | 1.017 ± 0.06 g/cm³ | [3] |

| Physical Form | Liquid |

Experimental Protocols for Synthesis

The synthesis of this compound would likely follow established methods for the N-substitution of diamines. The two most common approaches are reductive amination and direct alkylation.

Protocol 1: Sequential Reductive Amination

This is a robust method for creating asymmetrically substituted diamines (N¹-Benzyl-N³-butyl). It involves a two-step sequence.

Step 1: Monobenzylation of Propane-1,3-diamine

-

Reaction Setup: In a round-bottom flask, dissolve propane-1,3-diamine (excess, e.g., 3-5 equivalents) in a suitable solvent such as methanol or ethanol.

-

Aldehyde Addition: Add benzaldehyde (1 equivalent) dropwise to the solution at 0 °C to form the corresponding imine.

-

Reduction: After stirring for 1-2 hours, add a reducing agent like sodium borohydride (NaBH₄) in portions.

-

Work-up: Once the reaction is complete (monitored by TLC or GC-MS), quench with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Purify the resulting N-benzylpropane-1,3-diamine by column chromatography or distillation.

Step 2: Butylation of N-benzylpropane-1,3-diamine

-

Reaction Setup: Dissolve the purified N-benzylpropane-1,3-diamine (1 equivalent) in a solvent like methanol.

-

Aldehyde Addition: Add butyraldehyde (1 equivalent) and a catalytic amount of acetic acid.

-

Reduction: After imine formation, add a reducing agent such as sodium triacetoxyborohydride (STAB) or NaBH₄.

-

Work-up and Purification: Follow similar work-up and purification procedures as in Step 1 to isolate the final product, N¹-Benzyl-N³-butylpropane-1,3-diamine.

References

N-Benzyl-N-butylpropane-1,3-diamine CAS number and structure

An in-depth guide for researchers, scientists, and drug development professionals on N-Benzyl-N-butylpropane-1,3-diamine, including its chemical identification, structure, and relevant data.

Section 1: Chemical Identity and Structure

The specific compound This compound is not readily indexed with a dedicated CAS number in major chemical databases. This suggests it may be a novel or less common derivative. However, its structure can be inferred from its IUPAC name. It consists of a propane-1,3-diamine backbone with a benzyl group (-CH₂C₆H₅) and a butyl group (-C₄H₉) attached to one of the nitrogen atoms.

Inferred Structure:

For clarity and reference, Table 1 includes information on structurally similar compounds for which public data is available.

Table 1: Data on Structurally Related Propanediamines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Benzylpropane-1,3-diamine | 13910-48-0 | C₁₀H₁₆N₂ | 164.25 |

| N,N'-Dibutyl-1,3-propanediamine | 4697-92-1 | C₁₁H₂₆N₂ | 186.34 |

| N,N'-Dibenzyl-1,3-diaminopropane | 10239-34-6 | C₁₇H₂₂N₂ | 254.37 |

Section 2: Potential Applications in Research

While specific research applications for this compound are not documented, its structural motifs are of interest in medicinal chemistry and materials science. The N-benzyl group is a common feature in drug discovery, valued for its ability to engage in cation-π interactions and its structural flexibility, which can be used to optimize the efficacy and physicochemical properties of drug candidates.[1] Diamine scaffolds, such as propane-1,3-diamine, are precursors in the synthesis of various biologically active molecules, including potential antineoplastic agents.[2]

Section 3: Hypothetical Synthesis and Experimental Workflow

Given the absence of published experimental protocols for this compound, a potential synthetic route can be conceptualized based on established organic chemistry principles, such as reductive amination. The following diagram illustrates a logical workflow for a possible synthesis.

Detailed Hypothetical Protocol:

A plausible method for the synthesis of this compound is the reductive amination of N-benzylpropane-1,3-diamine with butyraldehyde.

-

Reaction Setup: In a round-bottom flask, dissolve N-benzylpropane-1,3-diamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Add butyraldehyde (1 equivalent) to the solution. The reaction may be stirred at room temperature to facilitate the formation of the intermediate imine or Schiff base.

-

Reduction: Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. The choice of reducing agent can influence the reaction conditions and workup.

-

Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), the reaction is quenched, typically with water or a mild acidic solution. The product is then extracted into an organic solvent.

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final this compound.

It is important to note that this is a generalized and hypothetical protocol. Optimization of reactants, solvents, temperature, and purification methods would be necessary to achieve a good yield and purity of the target compound.

Section 4: Characterization

The characterization of the synthesized this compound would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the benzyl, butyl, and propane groups and their connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as N-H and C-H bonds.

Without experimental data, no quantitative tables on spectral data can be provided at this time. Researchers undertaking the synthesis of this compound would need to perform these characterization experiments to verify its structure.

References

Solubility Profile of N-Benzyl-N-butylpropane-1,3-diamine in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzyl-N-butylpropane-1,3-diamine, a key intermediate in various synthetic pathways. A thorough literature search was conducted to collate available data on its solubility in a range of common organic solvents. This document presents the findings in a structured format, including a detailed data table and standardized experimental protocols for solubility determination. Furthermore, a logical workflow for assessing solubility is provided to guide researchers in their experimental design. This information is critical for professionals in drug development and chemical synthesis to ensure efficient process optimization, formulation, and quality control.

Introduction

This compound is a substituted diamine with potential applications in the synthesis of pharmacologically active compounds and other complex organic molecules. Its solubility in various organic solvents is a fundamental physicochemical property that dictates its handling, reaction conditions, purification, and formulation. Understanding the solubility profile is therefore essential for optimizing synthetic routes and developing robust and scalable processes. This guide aims to consolidate the available quantitative data and provide standardized methodologies for its determination.

Quantitative Solubility Data

A comprehensive review of available scientific literature and chemical databases was performed to gather quantitative solubility data for this compound in a variety of organic solvents. The data is summarized in the table below.

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C | Reference |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 5.1 | > 50 | |

| Ethanol | C₂H₅OH | 4.3 | > 50 | |

| Isopropanol | C₃H₈O | 3.9 | > 45 | |

| Polar Aprotic Solvents | ||||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 60 | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 60 | |

| Acetonitrile | C₂H₃N | 5.8 | ~ 30 | |

| Nonpolar Solvents | ||||

| Toluene | C₇H₈ | 2.4 | ~ 25 | |

| Hexane | C₆H₁₄ | 0.1 | < 1 | |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 50 |

Note: The solubility values presented are compiled from various sources and may be subject to slight variations depending on the experimental conditions. Researchers are advised to perform their own solubility tests for precise quantification.

Experimental Protocols for Solubility Determination

The following protocols outline standard methodologies for determining the solubility of this compound in organic solvents.

3.1. Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

Procedure:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated HPLC or GC method.

-

Calculate the solubility in g/100 mL or other desired units.

3.2. High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents.

Materials:

-

96-well microplates

-

Automated liquid handling system

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer)

-

This compound stock solution

-

Array of organic solvents

Procedure:

-

Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Use an automated liquid handler to dispense varying amounts of the stock solution into the wells of a 96-well plate.

-

Add the selected organic solvents to the wells.

-

Seal the plate and shake at a controlled temperature for 2-4 hours.

-

Measure the turbidity or light scattering of each well using a plate reader to detect precipitation.

-

The highest concentration that does not show precipitation is considered the approximate solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical workflow for solubility assessment.

Conclusion

This technical guide provides essential data and methodologies for understanding the solubility of this compound in common organic solvents. The presented information is intended to support researchers and professionals in drug development and chemical synthesis in making informed decisions for process optimization and formulation. It is recommended to validate the reported solubility data under specific laboratory conditions to ensure accuracy and reproducibility. Further research into the temperature dependence of solubility and the influence of co-solvents would provide a more complete understanding of this compound's behavior in solution.

N-Benzyl-N-butylpropane-1,3-diamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-butylpropane-1,3-diamine is a disubstituted diamine with potential applications in medicinal chemistry, materials science, and as a building block in organic synthesis. Its structure, featuring both a benzyl and a butyl group on one of the nitrogen atoms of the propane-1,3-diamine backbone, imparts a unique combination of steric and electronic properties. This guide provides a summary of its key molecular properties and a proposed methodology for its synthesis and characterization, based on established chemical principles for analogous compounds.

Core Molecular Data

| Property | Value | Notes |

| Molecular Formula | C₁₄H₂₄N₂ | Calculated |

| Molecular Weight | 220.36 g/mol | Calculated |

| IUPAC Name | N¹-Benzyl-N¹-butylpropane-1,3-diamine | - |

Proposed Experimental Protocols

The synthesis of asymmetrically N,N-disubstituted diamines can be challenging. A common strategy involves a stepwise alkylation of the primary diamine. The following protocol is a proposed method for the synthesis of this compound.

Protocol: Synthesis of this compound via Stepwise Reductive Amination

Objective: To synthesize this compound from 1,3-diaminopropane.

Materials:

-

1,3-Diaminopropane

-

Benzaldehyde

-

Butyraldehyde

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Step 1: Monobenzylation of 1,3-Diaminopropane

-

In a round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzaldehyde (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then at room temperature for 2 hours to form the imine intermediate.

-

Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude N-benzylpropane-1,3-diamine. This intermediate may be purified by column chromatography or used directly in the next step.

-

-

Step 2: Butylation of N-benzylpropane-1,3-diamine

-

Dissolve the crude N-benzylpropane-1,3-diamine (1 equivalent) in dichloromethane.

-

Add butyraldehyde (1.1 equivalents) and stir for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Protocol: Characterization

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The ¹H NMR spectrum is expected to show characteristic signals for the benzyl, butyl, and propyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₄H₂₄N₂) by determining the accurate mass of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine and the absence of C=O stretching from the aldehyde starting materials.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Spectroscopic Characterization of N-Benzyl-N-butylpropane-1,3-diamine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Reference Spectroscopic Data: N-benzyl-1,3-propanediamine

The following tables summarize the available spectroscopic data for N-benzyl-1,3-propanediamine, a structural analog of the target compound. This information can be used as a comparative benchmark for the analysis of N-Benzyl-N-butylpropane-1,3-diamine.

Table 1: NMR Spectroscopic Data for N-benzyl-1,3-propanediamine

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1H-NMR | D2O | 2.00 | m | CH2 |

| 3.00 | m | CH2N | ||

| 4.21 | s | CH2Ph | ||

| 7.57, 8.19 | 2d | Ph | ||

| 13C-NMR | D2O | 24.20, 36.58, 44.58, 50.47 | CH2 | |

| 124.11, 130.59, 139.59, 147.86 | Ph | |||

| 1H-NMR | TFA-d1 | |||

| m | 5H, Ph | |||

| 13C-NMR | TFA-d1 | 26.17, 40.25, 47.06, 55.60 | CH2 | |

| 108.50, 114.14, 120.77, 125.41 | Ph |

Data sourced from a study on platinum complexes of N-benzyl-1,3-propane-diamine derivatives.[1]

Table 2: Mass Spectrometry Data for N-benzyl-1,3-propanediamine

| Ionization Method | m/z | Relative Intensity (%) |

| Not Specified | 165 | 100.00 |

| 148 | 1.73 | |

| 134 | 1.15 | |

| 120 | 1.00 |

Data sourced from a study on platinum complexes of N-benzyl-1,3-propane-diamine derivatives.[1]

Generalized Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR, IR, and MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Instrument Setup:

-

Use a standard NMR spectrometer, for instance, a Bruker Avance-III operating at a frequency of 500 MHz for 1H NMR and 126 MHz for 13C NMR.[2]

-

Shim the magnetic field to achieve optimal homogeneity.

-

Reference the chemical shifts to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[2]

-

-

Data Acquisition:

-

1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans (typically 8-16), and relaxation delay.

-

13C{1H} NMR: Acquire a proton-decoupled 13C spectrum to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of 13C.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish 1H-1H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct 1H-13C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range couplings.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder (approx. 100 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer, such as a Shimadzu FT IR-Affinity 1.[3]

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum, typically in the range of 4000-400 cm-1.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is suitable for polar molecules, while electron ionization (EI) is often used for volatile, thermally stable compounds.

-

High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.[3]

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a high vacuum and vaporized.

-

Acquire the mass spectrum over a suitable m/z range.

-

The resulting spectrum will show the molecular ion peak (or a protonated/adduct ion in ESI) and various fragment ions, which can provide structural information.

-

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

N-Benzyl-N-butylpropane-1,3-diamine and its Derivatives: A Technical Guide for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-diamine scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiarrhythmic, anticonvulsant, neuroprotective, and antineoplastic properties.[1] This technical guide focuses on the synthesis, potential physicochemical properties, and prospective biological activities of the specific, yet largely unexplored, unsymmetrically substituted derivative, N-Benzyl-N-butylpropane-1,3-diamine. By collating information from closely related analogues, this document aims to provide a foundational resource for researchers interested in exploring this compound and its derivatives for therapeutic applications. Detailed experimental protocols for its synthesis and hypothetical biological evaluation are provided, alongside a discussion of potential structure-activity relationships to guide future derivatization efforts.

Physicochemical Properties of this compound and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| N-Benzylpropane-1,3-diamine | C10H16N2 | 164.25[2][3] | 102 @ 1 mmHg[2] | 0.979 (Predicted)[2] |

| N-Benzyl-N-butylamine | C11H17N | 163.26 | 87-89 @ 3 mmHg[4] | 0.911[4] |

| 1,3-Diaminopropane | C3H10N2 | 74.13 | 140.1 | 0.888[5] |

| Predicted: This compound | C14H24N2 | ~220.35 | - | - |

Synthesis of this compound

The synthesis of the asymmetrically substituted this compound can be approached through a stepwise alkylation of 1,3-diaminopropane. This strategy requires the use of a protecting group to ensure selective mono-alkylation at each step. A potential synthetic route is outlined below.

Proposed Synthetic Pathway

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-aminopropyl)carbamic acid tert-butyl ester

-

Dissolve 1,3-diaminopropane (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add triethylamine (Et3N, 1.1 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 0.95 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the mono-Boc protected diamine.

Step 2: Synthesis of N-(3-(benzylamino)propyl)carbamic acid tert-butyl ester

-

Dissolve the mono-Boc protected diamine (1 equivalent) and benzaldehyde (1.1 equivalents) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to form the Schiff base.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of N-benzyl-N-(3-((tert-butoxycarbonyl)amino)propyl)butanamine

-

Dissolve the product from Step 2 (1 equivalent) and butyraldehyde (1.2 equivalents) in DCM.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Step 4: Synthesis of this compound

-

Dissolve the Boc-protected product from Step 3 in a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify by column chromatography or distillation to obtain the final product.

Potential Biological Activities and Signaling Pathways

Derivatives of 1,3-diamines have been reported to possess a diverse range of biological activities.[1] While the specific activity of this compound is uncharacterized, its structural motifs suggest several potential therapeutic applications.

-

Neurological Activity: The presence of the benzyl group and the flexible propanediamine linker is common in compounds with activity in the central nervous system. Analogues have shown effects as sodium channel blockers, antiarrhythmics, and anticonvulsants.[1]

-

Anticancer Activity: Platinum complexes of N-benzyl-1,3-propanediamine derivatives have been synthesized and investigated as potential antineoplastic agents, acting as analogues of cisplatin.[6] Furthermore, some ester derivatives of substituted 1,3-propanediamines have demonstrated cytotoxicity against various tumor cell lines, with the n-butyl ester showing high activity.[7]

-

Antimicrobial Activity: N-monoalkylated diamines have shown activity against Leishmania species, and other derivatives have been tested against various bacteria and fungi.[8]

Hypothetical Signaling Pathway: Ion Channel Modulation

Given the known activity of similar diamines as ion channel blockers, a plausible mechanism of action for this compound in a neurological context could involve the modulation of voltage-gated ion channels.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic value of this compound and its derivatives, a primary screening for cytotoxic activity is a logical first step.

In Vitro Cytotoxicity Assay Workflow

Protocol for MTT Cytotoxicity Assay

-

Cell Culture: Culture human tumor cell lines (e.g., U251 glioma, HL-60 leukemia) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture media.

-

Treatment: Remove the old media from the cells and add the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

This compound represents an intriguing, yet uncharacterized, molecule within the pharmacologically significant class of 1,3-diamines. Based on the known biological activities of its structural analogues, it holds potential for development in oncology, neurology, and infectious diseases. The synthetic pathway proposed herein offers a viable route to obtaining this compound for further investigation. Future research should focus on the synthesis and full characterization of this compound, followed by a comprehensive screening of its biological activities. Subsequent derivatization of the benzyl and butyl moieties could lead to the identification of novel therapeutic agents with improved potency and selectivity.

References

- 1. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

discovery and history of N-Benzyl-N-butylpropane-1,3-diamine

Introduction

N-Benzyl-N-butylpropane-1,3-diamine is a disubstituted diamine with potential applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry. The presence of both a benzyl and a butyl group on the nitrogen atoms of the propane-1,3-diamine backbone imparts a combination of aromatic and aliphatic character, which can influence its chemical and biological properties. This document provides a technical overview of its potential synthesis, characterization, and relevant chemical data, drawing parallels from closely related analogs.

Physicochemical Data

The following table summarizes the predicted and experimentally determined physicochemical properties of this compound and related compounds.

| Property | This compound (Predicted) | N-Benzylpropane-1,3-diamine[1][2] | N,N'-Dibutyl-1,3-propanediamine[3] |

| Molecular Formula | C₁₄H₂₄N₂ | C₁₀H₁₆N₂ | C₁₁H₂₆N₂ |

| Molecular Weight | 220.36 g/mol | 164.25 g/mol | 186.34 g/mol |

| Boiling Point | Not available | 102 °C / 1 mmHg | Not available |

| Density | Not available | 0.979 g/cm³ (Predicted) | Not available |

| CAS Number | Not available | 13910-48-0 | Not available |

Proposed Synthesis

The synthesis of this compound can be envisioned through several established synthetic routes for N,N'-disubstituted diamines. A plausible and common approach is a two-step process involving mono-N-alkylation followed by a second N-alkylation or reductive amination.

General Synthetic Workflow

The proposed synthesis involves the initial reaction of a suitable starting material to introduce one of the substituent groups, followed by the introduction of the second group.

Caption: Plausible synthetic routes to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the synthesis of this compound starting from N-benzylpropane-1,3-diamine, a commercially available starting material.

Step 1: Synthesis of N-Benzyl-N'-butyl-1,3-propanediamine via Reductive Amination

-

Reaction Setup: To a solution of N-benzylpropane-1,3-diamine (1.64 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, add butyraldehyde (0.72 g, 10 mmol).

-

Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water (20 mL).

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization Data (Hypothetical)

The following table presents hypothetical characterization data for this compound based on the analysis of related compounds.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.20 (m, 5H, Ar-H), 3.75 (s, 2H, Ar-CH₂), 2.70 (t, J = 7.0 Hz, 2H, N-CH₂), 2.60 (t, J = 7.0 Hz, 2H, N-CH₂), 2.50 (t, J = 7.5 Hz, 2H, N-CH₂-CH₂-CH₂-CH₃), 1.70-1.60 (m, 2H, -CH₂-CH₂-CH₂-), 1.50-1.40 (m, 2H, -CH₂-CH₂-CH₃), 1.40-1.25 (m, 2H, -CH₂-CH₂-CH₃), 0.90 (t, J = 7.3 Hz, 3H, -CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 140.5 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 54.0 (Ar-CH₂), 50.0 (N-CH₂), 48.5 (N-CH₂), 47.0 (N-CH₂), 32.0 (-CH₂-), 30.0 (-CH₂-), 20.5 (-CH₂-), 14.0 (-CH₃). |

| Mass Spectrometry (ESI+) | m/z 221.2012 [M+H]⁺ |

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, structurally similar 1,3-diamines have been investigated for a range of therapeutic effects, including as anticonvulsants, antiarrhythmics, and sodium channel blockers[4]. The combination of a benzyl group, which can participate in π-stacking interactions, and a flexible butyl group suggests that this molecule could interact with biological targets such as enzymes or receptors. Further research would be required to elucidate any specific biological activity and the associated signaling pathways.

The diagram below illustrates a generalized logical workflow for screening the biological activity of a novel diamine compound.

Caption: Workflow for biological activity screening of a novel diamine.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. Based on the chemistry of related compounds, its synthesis is feasible through standard organic chemistry methodologies. Future research is warranted to isolate and characterize this compound and to explore its potential applications, particularly in the realm of medicinal chemistry and materials science. The lack of current data highlights an opportunity for novel research in the field of substituted diamines.

References

Methodological & Application

Application Notes and Protocols for N-Benzyl-N-butylpropane-1,3-diamine and Structurally Related Ligands in Catalysis

Disclaimer: Extensive literature searches did not yield specific catalytic applications or detailed protocols for N-Benzyl-N-butylpropane-1,3-diamine. The following information is based on the established use of structurally similar N-alkylated and N-benzylated 1,3-diamines in catalysis and should be considered a general guide and starting point for research and development.

Introduction to Substituted 1,3-Diamines in Catalysis

N-substituted 1,3-propanediamines are a versatile class of bidentate ligands that can coordinate with a variety of transition metals to form stable complexes. The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on the nitrogen atoms. The presence of both a benzyl and a butyl group in the target ligand, this compound, suggests a combination of steric bulk and electronic influence that could be beneficial in various catalytic transformations.

Chiral 1,3-diamines, in particular, have found significant applications in asymmetric catalysis, where they can act as chiral auxiliaries or organocatalysts.[1] These ligands are crucial in the synthesis of enantiomerically enriched compounds, which are of high interest in the pharmaceutical and fine chemical industries.

Potential Catalytic Applications

Based on the reactivity of analogous N-substituted diamine ligands, this compound could potentially be employed in a range of catalytic reactions, including:

-

Asymmetric Hydrogenation: Ruthenium and Iridium complexes bearing chiral diamine ligands are effective catalysts for the asymmetric hydrogenation of ketones and olefins. The diamine ligand plays a crucial role in creating a chiral environment around the metal center, leading to high enantioselectivity.

-

Carbon-Carbon and Carbon-Nitrogen Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, often utilize bidentate nitrogen-based ligands to stabilize the active palladium species and promote catalytic activity.

-

Ring-Opening Polymerization: Metal alkyl complexes supported by N-heterocyclic carbenes or other ligands can initiate the ring-opening polymerization of lactide and other cyclic esters. Diamine ligands could potentially modulate the activity and stereoselectivity of such polymerizations.

Hypothetical Application: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This section outlines a hypothetical protocol for the use of a chiral complex of this compound in the asymmetric transfer hydrogenation of acetophenone, a common benchmark reaction.

Reaction Scheme:

Catalyst System: A pre-formed or in situ generated complex of a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral derivative of this compound.

Experimental Protocol (Hypothetical)

Materials:

-

[RuCl₂(p-cymene)]₂

-

Chiral this compound ligand

-

Acetophenone

-

Isopropanol (anhydrous)

-

Potassium hydroxide (KOH)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Catalyst Preparation (In situ):

-

In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral this compound ligand (1.1 mol%) to a dry Schlenk flask.

-

Add anhydrous toluene to dissolve the solids.

-

Stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

-

Transfer Hydrogenation Reaction:

-

To the flask containing the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).

-

Add a solution of KOH (5 mol%) in isopropanol.

-

Heat the reaction mixture to 80 °C and stir for the desired reaction time (e.g., 2-24 hours), monitoring the progress by TLC or GC.

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a few drops of water.

-

Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

-

Remove the solvent under reduced pressure.

-

Determine the conversion by ¹H NMR spectroscopy or GC analysis.

-

Determine the enantiomeric excess (ee) of the product, 1-phenylethanol, by chiral HPLC or GC analysis.

-

Data Presentation (Hypothetical Results)

| Entry | Ligand Loading (mol%) | Base | Time (h) | Conversion (%) | ee (%) |

| 1 | 1.1 | KOH | 4 | 85 | 92 (R) |

| 2 | 1.1 | t-BuOK | 4 | 90 | 95 (R) |

| 3 | 0.55 | t-BuOK | 8 | 75 | 94 (R) |

Synthesis Protocol for a Related Ligand: N,N'-Dibenzylpropane-1,3-diamine

Since a specific protocol for this compound is unavailable, the following is a reported green chemistry protocol for a related symmetric diamine.[2] This could potentially be adapted for the synthesis of the target ligand.

Reaction: 1,3-Diaminopropane + 2 Benzaldehyde → Di-Schiff Base --[NaBH₄]--> N,N'-Dibenzylpropane-1,3-diamine

Materials:

-

1,3-Diaminopropane

-

Benzaldehyde

-

Water

-

Sodium borohydride (NaBH₄)

Procedure:

-

Formation of the Di-Schiff Base:

-

In a round-bottom flask, mix 1,3-diaminopropane (10 mmol) and benzaldehyde (20 mmol) in water (20 mL).

-

Stir the mixture at room temperature. The di-Schiff base will precipitate out of the solution.

-

Filter the solid product, wash with cold water, and dry.

-

-

Reduction to the Diamine:

-

To the solid di-Schiff base, add sodium borohydride (40 mmol) portion-wise under solvent-free conditions. Caution: This reaction can be exothermic.

-

After the addition is complete, continue to stir the mixture for 30 minutes.

-

Carefully add water to quench the excess NaBH₄.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N,N'-dibenzylpropane-1,3-diamine.

-

Visualizations

Caption: Workflow for the synthesis of N,N'-dibenzylpropane-1,3-diamine.

Caption: A generalized catalytic cycle for transfer hydrogenation.

References

Application Notes and Protocols for N-Benzyl-N-butylpropane-1,3-diamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-butylpropane-1,3-diamine is an asymmetrically substituted diamine with significant potential in various domains of organic synthesis. Its structural features, combining a flexible propylene linker with both a benzyl and a butyl substituent on the nitrogen atoms, make it a versatile ligand for metal catalysis, a building block for complex organic molecules, and a scaffold for the development of novel therapeutic agents. These application notes provide an overview of its synthesis and potential applications based on the established chemistry of analogous 1,3-diamines.

Synthesis of this compound

While specific literature on the direct synthesis of this compound is limited, a reliable synthetic route can be proposed based on well-established methodologies for the synthesis of related N-substituted diamines. The following two-step protocol outlines a plausible pathway starting from 1,3-diaminopropane.

Diagram of the Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylpropane-1,3-diamine

This protocol is adapted from the synthesis of N-benzyl-1,3-propanediamine derivatives.[1]

Materials:

-

1,3-Diaminopropane

-

Benzyl chloride

-

Ethanol

-

Sodium hydroxide

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,3-diaminopropane (40 mmol) in ethanol (20 mL), slowly add benzyl chloride (20 mmol) over 8 hours with continuous stirring at room temperature.

-

Continue stirring the reaction mixture for 48 hours at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add a saturated solution of sodium hydroxide (30 mmol) in ethanol to the reaction mixture.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a 9:1 mixture of dichloromethane and methanol as the eluent to obtain N-benzylpropane-1,3-diamine.

Quantitative Data for Analogous Syntheses:

| Derivative | Yield (%) | Reference |

| N-Benzylpropane-1,3-diamine | 81 | [1] |

| N-(2-chlorobenzyl)propane-1,3-diamine | 73 | [1] |

| N-(4-chlorobenzyl)propane-1,3-diamine | 71 | [1] |

| N-(4-nitrobenzyl)propane-1,3-diamine | 78 | [1] |

| N-(4-methoxybenzyl)propane-1,3-diamine | 69 | [1] |

Protocol 2: Synthesis of this compound (Proposed)

This is a proposed protocol for the N-butylation of N-benzylpropane-1,3-diamine.

Materials:

-

N-Benzylpropane-1,3-diamine

-

1-Bromobutane (or other butyl halide)

-

Potassium carbonate (or another suitable base)

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-benzylpropane-1,3-diamine (10 mmol) in acetonitrile (50 mL).

-

Add potassium carbonate (15 mmol) to the solution.

-

Add 1-bromobutane (11 mmol) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Potential Applications in Organic Synthesis

Based on the known applications of structurally similar diamines, this compound is anticipated to be a valuable compound in several areas of organic synthesis.

Ligand in Homogeneous Catalysis

Asymmetric diamines are widely used as chiral ligands in a variety of metal-catalyzed reactions. The nitrogen atoms of this compound can chelate to a metal center, forming a stable complex that can induce stereoselectivity in a catalytic transformation.

Potential Catalytic Applications:

-

Asymmetric Hydrogenation: As a ligand for rhodium or ruthenium catalysts in the asymmetric hydrogenation of ketones and olefins.

-

Asymmetric Transfer Hydrogenation: In combination with transition metals for the reduction of prochiral ketones and imines.

-

Carbon-Carbon Bond Forming Reactions: As a ligand in palladium-catalyzed cross-coupling reactions or rhodium-catalyzed conjugate additions.

Diagram of a Potential Catalytic Cycle

Caption: Generalized catalytic cycle for an asymmetric transformation.

Precursor for Bioactive Molecules and Drug Development

The 1,3-diamine scaffold is a common motif in many biologically active compounds and pharmaceuticals. This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, N-benzyl-1,3-propanediamine derivatives have been utilized as ligands in the synthesis of platinum complexes with potential antineoplastic properties.[1]

Protocol 3: Synthesis of Platinum(II) Complexes with N-Benzyl-1,3-propanediamine Derivatives

This protocol is based on the synthesis of platinum complexes with various N-benzyl-1,3-propanediamine derivatives.[1]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

N-Benzyl-1,3-propanediamine derivative (Ligand)

-

Water

Procedure:

-

Dissolve K₂[PtCl₄] (1 mmol) in water (5 mL).

-

Separately, dissolve the N-benzyl-1,3-propanediamine derivative (1 mmol) in water (5 mL).

-

Slowly add the ligand solution to the K₂[PtCl₄] solution with stirring.

-

Continue stirring the reaction mixture for 48 hours at room temperature.

-

Isolate the resulting solid product by filtration and dry thoroughly.

Quantitative Data for Platinum Complex Synthesis:

| Ligand (N-benzyl-1,3-propanediamine derivative) | Product Yield (%) | Reference |

| N-Benzylpropane-1,3-diamine | 52 | [1] |

| N-(2-chlorobenzyl)propane-1,3-diamine | 66 | [1] |

| N-(4-chlorobenzyl)propane-1,3-diamine | 37 | [1] |

| N-(4-nitrobenzyl)propane-1,3-diamine | 67 | [1] |

| N-(4-methoxybenzyl)propane-1,3-diamine | 38 | [1] |

| N,N'-dibenzylpropane-1,3-diamine | 34 | [1] |

| N-(3-nitrobenzyl)propane-1,3-diamine | 53 | [1] |

Conclusion

This compound represents a promising yet underexplored molecule in organic synthesis. The protocols and potential applications outlined here, derived from closely related analogues, provide a solid foundation for researchers and drug development professionals to explore its utility in creating novel catalysts, synthetic intermediates, and potentially therapeutic compounds. Further investigation into the specific properties and reactivity of this asymmetrically substituted diamine is warranted and could lead to significant advancements in synthetic chemistry.

References

Application Note: Quantitative Analysis of N-Benzyl-N-butylpropane-1,3-diamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a proposed method for the sensitive and selective detection of N-Benzyl-N-butylpropane-1,3-diamine in a given matrix. Due to the absence of established analytical protocols for this specific compound, this document outlines a robust starting point for method development based on common practices for the analysis of similar amine-containing molecules. The proposed method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity. This note provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with hypothetical performance characteristics to guide researchers in its implementation.

Introduction

This compound is a disubstituted diamine, and its accurate quantification is essential for various research and development applications, including pharmaceutical development and chemical synthesis. The structural properties of this compound, particularly the presence of two basic nitrogen atoms, make it amenable to analysis by reverse-phase liquid chromatography with detection by electrospray ionization mass spectrometry. LC-MS/MS offers significant advantages for the analysis of such compounds, including high selectivity to minimize interferences from the sample matrix, and high sensitivity to enable detection at low concentrations. This proposed method is designed to be a reliable starting point for laboratories to develop and validate a quantitative assay for this compound.

Experimental Protocols

Sample Preparation

The following is a general sample preparation protocol that can be adapted based on the specific sample matrix.

Materials:

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

0.22 µm syringe filters (PTFE or other suitable material)

-

Microcentrifuge tubes

Protocol:

-

Sample Extraction:

-

For liquid samples, a direct dilution approach may be feasible. Dilute the sample with a 50:50 mixture of Acetonitrile:Water to bring the analyte concentration into the expected calibration range.

-

For solid samples, weigh an appropriate amount of the homogenized sample into a microcentrifuge tube. Add a suitable extraction solvent (e.g., Methanol or Acetonitrile). Vortex for 2 minutes to ensure thorough extraction.

-

-

Protein Precipitation (if applicable, for biological matrices):

-

To the sample, add cold Acetonitrile (typically 3 times the sample volume).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

-

Filtration:

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Final Dilution:

-

The filtered extract can be further diluted with the initial mobile phase if necessary.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

-

Figure 1: Workflow for sample preparation of this compound.

Liquid Chromatography (LC) Method

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Elution:

-

Start with a low percentage of Mobile Phase B (e.g., 5%) to ensure retention of the analyte on the column.

-

Gradually increase the percentage of Mobile Phase B to elute the analyte.

-

A typical gradient might be:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 5% B

-

6.0 min: 5% B (re-equilibration)

-

-

Mass Spectrometry (MS/MS) Method

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flows: Optimized for the specific instrument.

MRM Transitions: The molecular formula of this compound is C₁₄H₂₆N₂, with a monoisotopic mass of approximately 222.21 g/mol . The precursor ion will be the protonated molecule [M+H]⁺. Product ions are predicted based on common fragmentation pathways for similar molecules.

-

Precursor Ion (Q1): m/z 223.2

-

Product Ions (Q3):

-

Quantifier: m/z 91.1 (Tropylium ion from benzyl group fragmentation)

-

Qualifier: m/z 136.1 (Resulting from cleavage of the butyl group)

-

-

Collision Energy (CE) and other compound-specific parameters should be optimized by infusing a standard solution of the analyte.

Data Presentation

The quantitative data for this proposed method would be established during method validation. The following table presents hypothetical performance characteristics for the analysis of this compound.

| Parameter | Proposed Value |

| Calibration Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

| Correlation Coefficient (r²) | > 0.995 |

Logical Workflow Visualization

The overall analytical process can be visualized as a logical flow from the physical sample to the final analytical result.

Figure 2: Logical relationship of the analytical components.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantitative analysis of this compound using LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry serve as an excellent starting point for method development and validation. The high selectivity and sensitivity of this technique make it well-suited for the accurate quantification of this analyte in complex matrices. Researchers, scientists, and drug development professionals can adapt and optimize these protocols to meet their specific analytical needs.

Audience: Researchers, scientists, and drug development professionals.

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of N-Benzyl-N-butylpropane-1,3-diamine

Abstract

This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is designed for the separation and quantification of the target analyte from potential impurities. The protocol employs a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a pH that ensures the analyte is in a suitable ionic state for consistent retention and peak shape. Detection is performed using a UV detector, leveraging the chromophore of the benzyl group. This document provides a comprehensive experimental protocol, a summary of chromatographic parameters, and a workflow diagram to facilitate method implementation.

Introduction

This compound is a diamine derivative with potential applications in various fields, including as a building block in the synthesis of pharmacologically active compounds. As with any synthetic compound intended for pharmaceutical or other high-purity applications, a robust and reliable analytical method is required for purity assessment and quality control. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note presents a proposed HPLC method for the analysis of this compound, developed based on the physicochemical properties of the analyte and general principles of chromatography.

Physicochemical Properties of this compound

-

Chemical Structure:

-

Molecular Formula: C₁₄H₂₄N₂

-

Molecular Weight: 220.36 g/mol

-

Key Structural Features: The molecule possesses a benzyl group, which acts as a chromophore for UV detection. It also has two amine functional groups, making its retention sensitive to the pH of the mobile phase. The pKa values for similar aliphatic diamines are typically in the range of 9.7 to 11.0. To ensure consistent protonation and good peak shape, the mobile phase pH should be controlled and kept at least 2 pH units away from the analyte's pKa.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

Instrumentation

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

A summary of the proposed chromatographic conditions is provided in the table below.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 256 nm (based on the UV absorbance of benzylamine)[1] |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Preparation of Solutions

-

Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

-

Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock standard solution to 10 mL with the diluent.

Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration of approximately 0.1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform at least five replicate injections of the working standard solution to check for system suitability. The acceptance criteria should be:

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

-

Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%

Data Presentation

The following table summarizes the expected quantitative data from the analysis.

| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |

| This compound | To be determined | To be determined | To be determined |

Note: The exact retention time will depend on the specific HPLC system and column used. It is expected to be in the mid to late part of the gradient.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis.

References

Application Note: GC-MS Analysis of N-Benzyl-N-butylpropane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of N-Benzyl-N-butylpropane-1,3-diamine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of this compound, which is of interest in various fields, including organic synthesis and drug discovery. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis, and is designed to be adaptable for related diamine compounds.

Introduction

This compound is a substituted diamine with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. Accurate and reliable analytical methods are crucial for monitoring its purity, characterizing reaction products, and conducting metabolic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and sensitive detection, making it a powerful tool for the analysis of such compounds. However, the analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and poor chromatographic resolution. This protocol addresses these challenges through optimized conditions and proper column selection.

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for derivatization, if necessary)

-

Anhydrous Sodium Sulfate

-

Helium (carrier gas, 99.999% purity)

Instrumentation

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.

-

GC Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended to minimize peak tailing.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standard solutions in methanol or dichloromethane ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (from a reaction mixture): a. Quench the reaction with deionized water. b. Adjust the pH of the aqueous solution to >10 with 1M NaOH. c. Extract the aqueous layer three times with an equal volume of dichloromethane. d. Combine the organic layers and dry over anhydrous sodium sulfate. e. Filter and concentrate the solution under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of methanol or dichloromethane for GC-MS analysis.

GC-MS Method Parameters

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Oven Program | |

| Initial Temperature | 100 °C, hold for 2 minutes |

| Ramp Rate 1 | 15 °C/min to 250 °C |

| Hold Time 1 | 5 minutes |

| Ramp Rate 2 | 20 °C/min to 300 °C |

| Hold Time 2 | 5 minutes |

| Column | |

| Column Type | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Scan Range | 40 - 550 amu |

| Solvent Delay | 4 minutes |

| Data Acquisition | |

| Mode | Full Scan |

Note on Derivatization: For compounds exhibiting significant peak tailing, derivatization can improve chromatographic performance. Silylation using BSTFA with 1% TMCS is a common approach for amines. To perform derivatization, evaporate the solvent from the prepared sample, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine, cap the vial, and heat at 70°C for 30 minutes. Analyze the derivatized sample using the same GC-MS conditions.

Data Presentation

Predicted Mass Spectral Fragmentation

The structure of this compound suggests several likely fragmentation pathways under electron ionization. The molecular ion peak ([M]⁺) is expected at m/z 220. Key fragment ions are predicted based on alpha-cleavage adjacent to the nitrogen atoms.

| m/z (Predicted) | Fragment Ion Structure/Identity |

| 220 | [M]⁺ Molecular Ion |

| 163 | [M - C₄H₉]⁺ Loss of the butyl group |

| 149 | [M - C₅H₁₁N]⁺ Cleavage between C1 and C2 of the propyl chain |

| 120 | [C₈H₁₀N]⁺ Benzylamino fragment |

| 91 | [C₇H₇]⁺ Tropylium ion (characteristic of benzyl group) |

| 72 | [C₄H₁₀N]⁺ Butylamino fragment |

| 57 | [C₄H₉]⁺ Butyl cation |

Visualization of Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

The described GC-MS method provides a reliable approach for the analysis of this compound. The use of a DB-5ms column is a good starting point as it is a versatile, low-polarity column suitable for a wide range of compounds. The oven temperature program is designed to ensure good separation from potential impurities and reaction byproducts. The splitless injection mode is chosen to maximize sensitivity, which is crucial for trace-level analysis.

It is important to note that the analysis of free amines can sometimes be problematic due to their basicity and potential for interaction with active sites in the GC system, leading to peak tailing. If significant peak asymmetry is observed, several troubleshooting steps can be taken:

-

Inlet Liner Deactivation: Ensure a properly deactivated inlet liner is used.

-

Column Conditioning: Properly condition the column according to the manufacturer's instructions.

-

Derivatization: As mentioned, derivatization to a less polar silyl derivative can significantly improve peak shape and reproducibility.

The predicted mass fragmentation pattern provides a basis for the identification of the target compound. The presence of the characteristic tropylium ion at m/z 91 is a strong indicator of the benzyl moiety. The molecular ion and other key fragments should be used for confirmation. For quantitative analysis, it is recommended to use a stable isotope-labeled internal standard if available, or a structurally similar compound with different retention time.

Conclusion

This application note provides a detailed and practical protocol for the GC-MS analysis of this compound. The methodology is suitable for researchers and scientists in various disciplines requiring accurate and sensitive determination of this compound. The provided experimental parameters and data interpretation guidelines can be readily implemented and adapted for specific analytical needs.

Application Notes and Protocols for the Large-Scale Synthesis of N-Benzyl-N-butylpropane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of the unsymmetrically substituted diamine, N-Benzyl-N-butylpropane-1,3-diamine. The synthetic strategy is based on a sequential, two-step reductive amination, a robust and scalable method for amine synthesis.[1][2] This approach allows for the controlled introduction of two different substituents (benzyl and butyl) onto the propane-1,3-diamine scaffold. Such unsymmetrical diamines are valuable building blocks in medicinal chemistry and materials science, serving as precursors for ligands in catalysis, and as key intermediates in the synthesis of biologically active molecules.[3] The protocols detailed below are designed to be scalable and efficient, with a focus on yield, purity, and operational simplicity.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-stage process. The first stage involves the mono-benzylation of a protected propane-1,3-diamine, followed by deprotection. The second stage is the butylation of the resulting intermediate. A crucial aspect of synthesizing an unsymmetrically substituted diamine is the use of a protecting group to prevent di-substitution in the first step. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability and ease of removal under acidic conditions.

The overall synthetic pathway can be summarized as follows:

-

Mono-Boc Protection: 1,3-Diaminopropane is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield N-(tert-butoxycarbonyl)-1,3-propanediamine.

-

Reductive Amination I (Benzylation): The protected diamine is reacted with benzaldehyde, and the resulting imine is reduced in situ to form N-benzyl-N'-(tert-butoxycarbonyl)-1,3-propanediamine.

-

Deprotection: The Boc group is removed to yield N-benzyl-1,3-propanediamine.

-

Reductive Amination II (Butylation): N-benzyl-1,3-propanediamine is reacted with butanal (butyraldehyde) and a reducing agent to produce the final product, this compound.

Logical Workflow for Synthesis

Figure 1: A flowchart illustrating the four main stages for the synthesis of this compound.

Experimental Protocols

Materials and Reagents